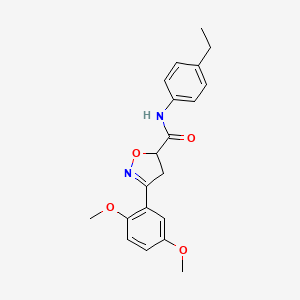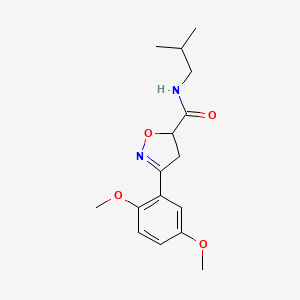![molecular formula C23H22N2O B11423220 2-benzyl-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11423220.png)
2-benzyl-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base.
Attachment of the 4-Methylphenoxyethyl Group: This step involves the reaction of the intermediate with 4-methylphenol and an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and phenoxyethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-benzyl-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
- 1-{2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine
Uniqueness
2-benzyl-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its benzodiazole core, combined with the benzyl and 4-methylphenoxyethyl groups, provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C23H22N2O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-benzyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C23H22N2O/c1-18-11-13-20(14-12-18)26-16-15-25-22-10-6-5-9-21(22)24-23(25)17-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 |
InChI Key |
JGGZHMGSQXPNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4-chloro-2-methoxy-5-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11423147.png)
![1-(4-chlorophenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11423152.png)
![N-{[4-(2,3-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11423155.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole](/img/structure/B11423160.png)
![3-cyclohexyl-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423170.png)
![1-benzyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B11423171.png)
![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B11423178.png)
![N-(3,5-dimethylphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11423184.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11423192.png)
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11423193.png)
methanone](/img/structure/B11423200.png)

![1-(2-ethoxyphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423215.png)
